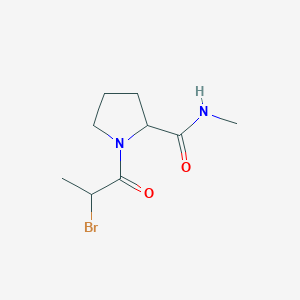
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopropanoyl group attached to a pyrrolidine ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine-2-carboxamide with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding azides, thiocyanates, or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
科学研究应用
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2-Bromopropionyl bromide: A related compound with similar reactivity but lacking the pyrrolidine ring.
2-Bromopropanol: Another brominated compound with different functional groups and reactivity.
1-(2-Bromopropanoyl)pyrrolidine: A structurally similar compound without the N-methyl group.
Uniqueness
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the bromopropanoyl group and the N-methylpyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H15BrN2O2 |
|---|---|
分子量 |
263.13 g/mol |
IUPAC 名称 |
1-(2-bromopropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H15BrN2O2/c1-6(10)9(14)12-5-3-4-7(12)8(13)11-2/h6-7H,3-5H2,1-2H3,(H,11,13) |
InChI 键 |
BTPQBHKLNXNWDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)



![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)


![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)

